molecular formula C20H23N3O2 B12726436 2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one CAS No. 86267-53-0

2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one

Cat. No.: B12726436
CAS No.: 86267-53-0
M. Wt: 337.4 g/mol
InChI Key: KOCFJJGQCSSWIM-UHFFFAOYSA-N
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Description

2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one typically involves multi-step organic reactions. The starting materials often include phenyl derivatives, piperidine, and pyridine oxazinone precursors. Common synthetic routes may involve:

    Nucleophilic Substitution Reactions: Where a nucleophile replaces a leaving group in the precursor molecules.

    Cyclization Reactions: To form the heterocyclic ring structure.

    Condensation Reactions: To link different parts of the molecule together.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.

    Reduction: Where the compound is reduced by reducing agents to form reduced products.

    Substitution: Where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Where the compound binds to and inhibits the activity of certain enzymes.

    Receptor Binding: Where the compound interacts with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Where the compound inserts itself between DNA base pairs, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

CAS No.

86267-53-0

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

2-phenyl-4-(2-piperidin-1-ylethyl)pyrido[3,2-b][1,4]oxazin-3-one

InChI

InChI=1S/C20H23N3O2/c24-20-18(16-8-3-1-4-9-16)25-17-10-7-11-21-19(17)23(20)15-14-22-12-5-2-6-13-22/h1,3-4,7-11,18H,2,5-6,12-15H2

InChI Key

KOCFJJGQCSSWIM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C(=O)C(OC3=C2N=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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